2-Phenethoxytetrahydrofuran

Overview

Description

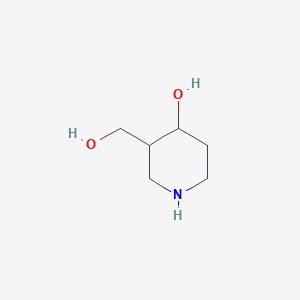

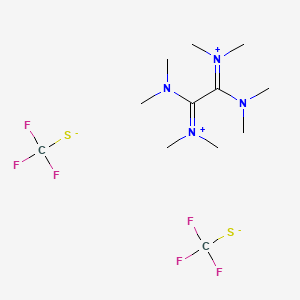

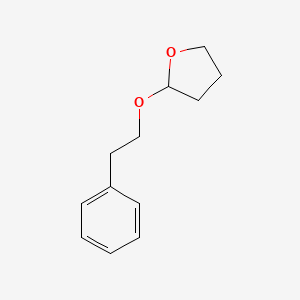

2-Phenethoxytetrahydrofuran, also known as 2-(2-phenylethoxy)oxolane , is a chemical compound with the molecular formula C₁₂H₁₆O₂ . It falls within the class of compounds containing an unfused furan ring, albeit hydrogenated. The compound’s exact mass is 192.11500 g/mol .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis and Chemical Properties :

- Pflieger and Muckensturn (1989) reported the efficient cyclisation of acetylenic alcohols and phenols to obtain substituted 2-methylene-tetrahydrofurans, highlighting a new pathway in organic synthesis (Pflieger & Muckensturn, 1989).

- Aito, Matsuo, and Aso (1967) synthesized configurational isomers of 2,5-dimethoxytetrahydrofuran as model compounds for cyclopolymers, providing insights into the behavior of methyl and methylene protons in NMR spectroscopy (Aito, Matsuo, & Aso, 1967).

Environmental and Industrial Applications :

- Evans and Dellinger (2005) explored the mechanisms of dioxin formation from the high-temperature oxidation of 2-chlorophenol, which is relevant for understanding environmental pollutants and their formation processes (Evans & Dellinger, 2005).

- Horii et al. (2005) conducted a study on the self-supported paired electrosynthesis of 2,5-dimethoxy-2,5-dihydrofuran, a process significant in green chemistry and industrial applications (Horii et al., 2005).

Biomedical and Biochemical Research :

- Liang, Gannett, and Gold (1995) utilized 2-Hydroperoxytetrahydrofuran to sequence cytosine and probe non-Watson-Crick DNA structures, demonstrating its application in molecular biology and genetics (Liang, Gannett, & Gold, 1995).

- Johnson, Dunstan, and Franks (2004) investigated the use of 2,5-dimethoxy-2,5-dihydrofuran as a temperature-controlled gelation agent for chitosan in biomedical applications, particularly in drug delivery systems (Johnson, Dunstan, & Franks, 2004).

properties

IUPAC Name |

2-(2-phenylethoxy)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-2-5-11(6-3-1)8-10-14-12-7-4-9-13-12/h1-3,5-6,12H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBSZILIBYFASK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)OCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457930 | |

| Record name | Furan, tetrahydro-2-(2-phenylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenethoxytetrahydrofuran | |

CAS RN |

52767-51-8 | |

| Record name | Furan, tetrahydro-2-(2-phenylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S)-1-[4-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1624957.png)

![Ethanone, 2,2-dibromo-1-[4-(4-morpholinyl)phenyl]-](/img/structure/B1624959.png)